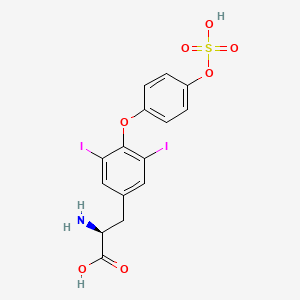

3,5-Diiodo-L-thyronine 4'-O-Sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Diiodo-L-thyronine 4'-O-Sulfate: is a complex organic compound characterized by the presence of amino, diiodo, and sulfooxyphenoxy groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-L-thyronine 4'-O-Sulfate typically involves multiple steps:

Sulfonation: The sulfooxy group is introduced by reacting the phenol derivative with sulfur trioxide or chlorosulfonic acid.

Amino Acid Coupling: The final step involves coupling the iodinated and sulfonated phenyl derivative with a suitable amino acid precursor under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve:

Batch Processing: Sequential addition of reagents in a controlled environment to ensure high purity and yield.

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.

Reduction: Reduction reactions can target the iodine atoms, potentially leading to deiodinated products.

Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidized Derivatives: Formation of nitroso or nitro derivatives.

Deiodinated Products: Compounds with fewer iodine atoms.

Substituted Products: Various derivatives depending on the nucleophile used.

科学研究应用

Chemistry

Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

Biochemical Probes: Utilized as a probe to study enzyme activities and protein interactions.

Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Medicine

Diagnostic Agents: Employed in the development of diagnostic agents for imaging techniques.

Therapeutics: Investigated for its potential therapeutic effects in treating certain diseases.

Industry

Dye Synthesis: Used in the production of dyes with specific color properties.

Polymer Additives: Incorporated into polymers to enhance their stability and performance.

作用机制

The mechanism by which 3,5-Diiodo-L-thyronine 4'-O-Sulfate exerts its effects involves:

Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cellular metabolism.

相似化合物的比较

Similar Compounds

4,5-Dihydroxy-1,3-benzenedisulfonic acid: Shares the sulfooxyphenoxy group but lacks the amino and diiodo groups.

4,4’-Difluorobenzophenone: Contains a similar phenyl structure but with fluorine atoms instead of iodine.

Uniqueness

Structural Complexity: The presence of both diiodo and sulfooxyphenoxy groups in a single molecule is unique.

Functional Versatility:

生物活性

3,5-Diiodo-L-thyronine 4'-O-sulfate (often referred to as 3,5-T2 sulfate) is a sulfated derivative of the thyroid hormone metabolite 3,5-diiodo-L-thyronine (3,5-T2). This compound has garnered attention in recent years due to its potential biological activities and implications for metabolic regulation. This article explores the biological activity of 3,5-T2 sulfate, focusing on its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.

The biological activity of 3,5-T2 sulfate is primarily mediated through its interaction with thyroid hormone receptors and other cellular targets. It operates via both genomic and non-genomic pathways:

- Genomic Pathways : 3,5-T2 sulfate binds to thyroid hormone receptors in the nucleus, influencing gene expression related to metabolism and energy expenditure.

- Non-Genomic Pathways : The compound affects mitochondrial function and oxidative stress, modulating energy metabolism through rapid signaling mechanisms.

These interactions suggest that 3,5-T2 sulfate may play a role in regulating metabolic processes more rapidly than traditional thyroid hormones like thyroxine (T4) and triiodothyronine (T3) .

Biological Effects

Research indicates that 3,5-T2 sulfate influences various physiological processes:

- Mitochondrial Function : Studies have shown that 3,5-T2 sulfate enhances mitochondrial oxidative capacity. For instance, it has been reported to increase fatty acid uptake and oxidation rates in tissues such as liver, skeletal muscle, and brown adipose tissue .

- Metabolic Regulation : The compound has been linked to improved metabolic outcomes in animal models. For example, it demonstrated potential in reducing hepatic steatosis (fatty liver disease) by modulating energy metabolism pathways differently than T3 .

- Cold Tolerance : In hypothyroid rat models, treatment with 3,5-T2 sulfate improved cold tolerance and survival rates during cold exposure .

Comparative Biological Activity

The following table summarizes the biological activities of 3,5-Diiodo-L-thyronine (3,5-T2) versus its sulfate derivative:

| Biological Activity | 3,5-Diiodo-L-thyronine (3,5-T2) | This compound |

|---|---|---|

| Mitochondrial Oxidative Capacity | Increased | Enhanced |

| Fatty Acid Oxidation | Increased | Enhanced |

| Hepatic Steatosis Reduction | Yes | Yes |

| Cold Tolerance Improvement | Yes | Yes |

| Thyromimetic Activity | Moderate | Minimal |

Case Studies

- Animal Model Studies : In a study involving rats treated with 3,5-T2 sulfate, significant increases in mitochondrial function were observed. The treatment resulted in higher rates of fatty acid oxidation compared to controls .

- Human Serum Analysis : A feasibility study assessed endogenous levels of 3,5-T2 and its metabolites in human serum. The findings indicated that while 3,5-T2 had active roles in metabolism regulation, the sulfate form exhibited reduced intrinsic activity but could be reactivated under certain conditions .

Potential Therapeutic Applications

The unique properties of this compound suggest several potential therapeutic applications:

- Metabolic Disorders : Given its role in enhancing mitochondrial function and reducing hepatic fat accumulation, this compound may be explored as a treatment for obesity and non-alcoholic fatty liver disease (NAFLD) .

- Thyroid Dysfunction : The ability of 3,5-T2 sulfate to modulate thyroid hormone action could be beneficial in conditions like hypothyroidism or resistance to thyroid hormone .

属性

IUPAC Name |

(2S)-2-amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13I2NO7S/c16-11-5-8(7-13(18)15(19)20)6-12(17)14(11)24-9-1-3-10(4-2-9)25-26(21,22)23/h1-6,13H,7,18H2,(H,19,20)(H,21,22,23)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUQDJLGYJSQKF-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I2NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。